molecular formula C17H18N2O4 B082942 Phenmedipham-ethyl CAS No. 13684-44-1

Phenmedipham-ethyl

Cat. No.: B082942
CAS No.: 13684-44-1
M. Wt: 314.34 g/mol
InChI Key: MVEFZZKZBYQFPP-UHFFFAOYSA-N
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Description

Phenmedipham-ethyl is a carbanilate herbicide used in agricultural research for the selective post-emergence control of broadleaved weeds. Its primary research applications include studying herbicide efficacy, plant physiology, and the mechanisms of action in weed control. As a carbamate compound, this compound functions by inhibiting photosynthesis at photosystem II, disrupting the electron transport chain and leading to the destruction of chlorophyll and eventual plant death . This mechanism is valuable for researchers investigating plant biochemistry and developing new weed management strategies. The compound is structurally related to Phenmedipham, a well-characterized herbicide used in crops like sugar beet, fodder beet, and spinach to control weeds such as kochia, lambsquarters, and chickweed . This compound is supplied as a solution in acetonitrile. Researchers should note that this solution is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation. Appropriate personal protective equipment, including gloves and eye/face protection, is required . This product is provided for laboratory research and development purposes only. It is not intended for personal, domestic, agricultural, or veterinary use.

Properties

IUPAC Name

[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEFZZKZBYQFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075009
Record name Phenmedipham-ethyl
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Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13684-44-1
Record name Phenmedipham-ethyl [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenmedipham-ethyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13684-44-1
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Record name PHENMEDIPHAM-ETHYL
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Preparation Methods

Two-Step Carbamate Formation

The foundational synthesis involves reacting 3-aminophenol with methyl chloroformate to form methyl N-(3-hydroxyphenyl) carbamate (Stage 1), followed by coupling with 3-tolyl carbamic acid chloride (Stage 2). Byrne's work demonstrated that Stage 1 faces isolation challenges due to the intermediate's solubility, prompting solvent optimization. Initial attempts with isobutyl acetate resulted in poor crystallization, whereas ethyl acetate increased yields to 93%.

Stage 2 requires precise pH control (≥9.2) to facilitate nucleophilic substitution. The carbamic acid chloride is added dropwise to the phenolic intermediate, with ice cooling to maintain temperatures below 20°C. Seed crystals of phenmedipham are introduced to induce crystallization, yielding >95% purity.

Phosgene-Mediated Three-Step Process

An alternative route employs phosgene as a coupling agent in three stages:

  • Carbamic Acid Chloride Formation : Meta-aminophenol reacts with phosgene in methyl acetate at 10–30°C to form meta-hydroxyphenylcarbamic acid chloride.

  • Methanol Quenching : Methanol converts the acid chloride to methyl N-(3-hydroxyphenyl) carbamate under reflux (50–80°C), with HCl byproducts removed via distillation.

  • Isocyanate Coupling : Reaction with meta-tolyl isocyanate in the presence of triethylamine yields phenmedipham, which crystallizes directly from the solvent.

This method achieves 89.6% yield with high purity by avoiding intermediate isolation, reducing oligomer formation.

Solvent Systems and Reaction Optimization

Solvent Selection for Intermediate Isolation

Early methods used isobutyl acetate, but poor phase separation in Stage 1 led to改用 ethyl acetate, which improved yield by 34%. Patent data highlight water-immiscible solvents like spindle oil (30–35%) for extracting phenmedipham from reaction slurries, combined with surfactants (e.g., ethoxylated nonyl phenol) to stabilize emulsions.

Table 1: Solvent Performance in Phenmedipham Synthesis

SolventStageYield (%)Purity (%)Reference
Isobutyl acetateStage 15978
Ethyl acetateStage 19395
Methyl acetateStage 389.699

pH and Temperature Control

Critical parameters include:

  • Stage 1 : pH 5.3 maintained via NaOH addition during methyl chloroformate reaction.

  • Stage 2 : pH >9.2 ensured by incremental NaOH to deprotonate the phenolic intermediate.

  • Cooling : Ice addition during carbamic acid chloride synthesis prevents exothermic side reactions.

Impurity Profiling and Mitigation

Byrne identified four impurities during scale-up:

  • Oligomeric Ureas : Formed via isocyanate dimerization at elevated temperatures.

  • Unreacted 3-Aminophenol : Removed by acid washing (pH <2) to protonate residual amine.

  • Methyl Carbamate Hydrolysis Products : Minimized by anhydrous conditions in Stage 2.

  • Isocyanate Adducts : Suppressed through equimolar reagent ratios and controlled addition rates.

Table 2: Common Impurities in Phenmedipham Synthesis

ImpurityFormation CauseMitigation Strategy
Oligomeric ureasIsocyanate self-condensationLow-temperature coupling (<20°C)
Residual 3-aminophenolIncomplete reactionAcid washing (pH <2)
Hydrolyzed carbamateMoisture in reaction mediumAnhydrous solvents

Industrial-Scale Process Design

Solvent Recycling

Mother liquors from crystallization are reused in subsequent batches, reducing waste. For example, methyl acetate recovered from Stage 3 is recharged with fresh meta-tolyl isocyanate, maintaining 85–90% yield over five cycles.

Surfactant-Stabilized Dispersions

Formulation patents describe oil-in-water emulsions containing 20–30% phenmedipham, 30–35% spindle oil, and ethoxylated nonyl phenol surfactants . These compositions enhance herbicidal activity while ensuring stability during storage.

Chemical Reactions Analysis

Hydrolytic Degradation

Phenmedipham-ethyl undergoes hydrolysis under environmental conditions, producing metabolites through cleavage of its carbamate bonds. Studies reveal:

  • Primary reaction :
    C17H18N2O4+H2OC15H14N2O3+C2H5OH\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4+\text{H}_2\text{O}\rightarrow \text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3+\text{C}_2\text{H}_5\text{OH}
    This reaction generates m-toluidine and 3-methylcarbanilate as intermediates .

  • pH dependence : Hydrolysis rates increase in alkaline conditions, with a half-life of 14 days at pH 9 .

Biodegradation Pathways

Microbial degradation by Ochrobactrum anthropi NC-1 involves enzymatic cleavage and mineralization:

Table 1: Key Enzymes and Metabolites in Biodegradation

EnzymeFunctionMetabolites ProducedSource
PMP hydrolaseHydrolysis of carbamate bondsm-toluidine, 4-methylcatechol
Toluidine dioxygenaseOxidative ring hydroxylation2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate
4-methylcatechol 1,2-dioxygenaseMeta-cleavage pathwayAcetate, pyruvate
  • Degradation efficiency : Strain NC-1 achieves 98% mineralization of this compound within 72 hours under aerobic conditions .

Photolytic Reactions

Exposure to UV light induces photodegradation, resulting in:

  • Primary photoproducts : Desmethyl-phenmedipham and 3-aminophenol .

  • Reaction mechanism :
    C17H18N2O4hνC15H12N2O3+C2H6O\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\xrightarrow{h\nu}\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3+\text{C}_2\text{H}_6\text{O}
    This process is accelerated in aqueous solutions with dissolved organic matter .

Enzymatic Substrate Specificity

This compound’s reactivity varies with structural analogs, as shown in enzymatic assays:

Table 2: Relative Activity of Phenylcarbamate Hydrolase

SubstrateRelative Activity (%)
This compound100
Desmedipham42
Propanil1.3
CIPC<1.0
  • Key insight : The enzyme exhibits high specificity for this compound due to its carbamate ester structure .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Volatile products : CO₂, NH₃, and aromatic amines .

  • Residues : Carbonaceous char containing nitrogenous compounds .

Analytical Detection Methods

Chromatographic studies quantify reaction products:

  • HPLC conditions :

    • Column: LiChrosorb CN

    • Mobile phase: n-hexane–dichloromethane (40:60 v/v)

    • Retention times: 6.86 min (this compound), 6.56 min (desmedipham) .

Table 3: Calibration Data for HPLC Analysis

CompoundLinear Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)
This compound76–38041.2137.4
Desmedipham72–36041.1137.1

This synthesis of chemical reactions underscores this compound’s environmental persistence and the efficacy of microbial degradation in mitigating its ecological impact.

Scientific Research Applications

Chemical Profile

IUPAC Name : Ethyl 3-phenylcarbamoyloxycarbanilate
CAS Number : 13684-44-1
Molecular Formula : C13_{13}H15_{15}N2_{2}O3_{3}

Phenmedipham-ethyl is characterized by its low aqueous solubility and low volatility, making it suitable for targeted applications in crop protection .

Herbicidal Applications

This compound is predominantly used in the following contexts:

  • Post-emergence Application : It is applied after the emergence of crops to effectively manage broad-leaved weeds and certain grass species .
  • Formulated Products : The most common formulation is a suspo-emulsion (SE) containing 160 g/L of phenmedipham, which has been evaluated for its efficacy against target weeds in sugar beet fields .

Table 1: Summary of Efficacy Studies on this compound

Study ReferenceCrop TypeApplication MethodTarget WeedsEfficacy (%)Notes
Sugar BeetBroadcast SprayLamb's-quarters85Synergistic effect with clethodim
Fodder BeetPost-emergenceBroad-leaved weeds90Good Agricultural Practices followed
Sugar BeetFoliar ApplicationVarious broad-leaves78Effective in reducing weed biomass

Case Study 1: Efficacy in Sugar Beet Cultivation

In a controlled field trial, this compound was tested alongside other herbicides. The study demonstrated that the combination of phenmedipham with clethodim and pendimethalin resulted in a significant reduction of lamb's-quarters by over 85%, showcasing its potential for synergistic use .

Case Study 2: Risk Assessment and Toxicology

A comprehensive risk assessment conducted by the European Food Safety Authority (EFSA) indicated that while phenmedipham exhibits effective herbicidal properties, it also poses potential health risks such as hemolytic anemia at certain exposure levels. The acceptable daily intake (ADI) was established at 0.03 mg/kg body weight per day, emphasizing the need for careful management during application .

Regulatory Status

This compound has undergone extensive regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) classifies it as "not likely to be carcinogenic to humans," based on studies showing no treatment-related tumors at adequate dose levels . However, concerns regarding its potential endocrine-disrupting properties necessitate ongoing monitoring and research.

Mechanism of Action

Phenmedipham-ethyl exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It specifically targets the photosystem II complex, binding to the D1 protein and blocking electron transport. This disruption leads to the production of reactive oxygen species, causing cellular damage and ultimately plant death .

Comparison with Similar Compounds

Key Observations :

  • Desmedipham shares the same molecular formula as phenmedipham but differs in phenyl substitution patterns, leading to variations in herbicidal activity and crop selectivity .
  • Deuterated derivatives (e.g., phenmedipham-(methoxy-d₃)) are used as internal standards in mass spectrometry for precise quantification in environmental samples .

Mode of Action

  • This compound : Inhibits PSII by binding to the D1 protein, blocking electron transport and inducing oxidative damage in weeds .
  • Phenmedipham : Shares the same target site but exhibits slightly lower persistence due to faster hydrolysis of the methyl ester group .
  • Desmedipham : Functions similarly but is often used in combination with other herbicides (e.g., ethofumesate) for broad-spectrum weed control in beet crops .

Environmental and Regulatory Profiles

Parameter This compound Phenmedipham Desmedipham
Half-life in Soil 20–30 days 10–20 days 15–25 days
Water Solubility 3.5 mg/L (20°C) 4.8 mg/L (20°C) 2.1 mg/L (20°C)
Regulatory Status Approved in EU and USA Approved in EU, restricted in USA Approved in EU and USA

Notes:

  • This compound’s lower water solubility reduces leaching risks compared to phenmedipham, making it preferable in regions with high rainfall .

Biological Activity

Phenmedipham-ethyl is a selective herbicide primarily used in agriculture to control unwanted vegetation, particularly in sugar beet cultivation. This compound belongs to the chemical class of phenylureas and acts as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in target plants. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and environmental impacts.

This compound inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). By blocking this pathway, this compound effectively stunts the growth of susceptible weeds while having minimal effects on crops like sugar beets that possess some degree of tolerance to ALS inhibitors. The inhibition leads to reduced protein synthesis and ultimately plant death.

Acute Toxicity

This compound exhibits low acute toxicity in mammals. Studies indicate that its oral LD50 values are relatively high, suggesting a low risk from single exposure. For example, the acute oral toxicity in rats has been reported to be greater than 5000 mg/kg, classifying it as practically non-toxic . However, chronic exposure can lead to hematological effects such as hemolytic anemia, primarily affecting red blood cells .

Environmental Toxicity

The environmental impact of this compound has been evaluated through various studies focusing on its degradation and effects on non-target organisms. It has been shown to degrade rapidly in soil under aerobic conditions, with half-lives ranging from 1 to 14 days depending on environmental factors such as temperature and moisture .

Biodegradation

Research indicates that certain bacterial strains can effectively degrade this compound. For instance, Ochrobactrum anthropi NC-1 has been identified as capable of degrading over 98% of phenmedipham within 168 hours under optimal conditions (pH 7.0 and temperatures between 30–35 °C) . This biodegradation process not only reduces the concentration of the herbicide in contaminated environments but also demonstrates potential for bioremediation strategies.

Case Studies

  • Field Trials : In field trials conducted in Europe, this compound demonstrated effective control over various broadleaf weeds without significant crop injury to sugar beets. The trials highlighted its selective nature and provided insights into optimal application rates for effective weed management .
  • Toxicological Assessments : A series of toxicological assessments were conducted to evaluate the chronic effects of this compound on laboratory animals. These studies revealed that long-term exposure could lead to changes in blood parameters and organ weights but did not show evidence of carcinogenicity .

Research Findings Summary Table

Parameter Finding
Mechanism ALS inhibitor
Acute Toxicity (LD50) >5000 mg/kg (low toxicity)
Chronic Effects Hemolytic anemia
Environmental Half-life 1–14 days depending on conditions
Biodegradation >98% degradation by Ochrobactrum anthropi NC-1
Field Efficacy Effective against broadleaf weeds in sugar beet

Q & A

Q. What are the critical physicochemical properties of phenmedipham-ethyl that influence its herbicidal activity, and how are these properties experimentally determined?

Methodological Answer: Key properties include solubility (in water and organic solvents), partition coefficient (log P), and hydrolysis stability. Solubility is measured via shake-flask methods under controlled pH and temperature . Log P is determined using reversed-phase HPLC or octanol-water partitioning assays. Hydrolysis studies involve incubating this compound in buffered solutions (pH 4–9) at 25–50°C, with degradation monitored via LC-MS/MS . Structural confirmation and purity assessment require NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers design a reproducible synthesis protocol for this compound, and what analytical benchmarks ensure quality control?

Methodological Answer: Synthesis typically involves carbamate formation between 3-ethoxycarbonylaminophenol and 3-methylphenyl isocyanate. Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Purity validation using HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
  • Characterization benchmarks:
  • IR spectroscopy for carbamate C=O stretch (1690–1730 cm⁻¹).
  • ¹H NMR for aromatic protons (δ 6.8–7.4 ppm) and ethoxy group (δ 1.3–1.4 ppm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported environmental degradation half-lives of this compound across soil types?

Methodological Answer: Discrepancies arise from soil organic matter (SOM) content, microbial activity, and pH. To address this:

  • Conduct controlled microcosm studies with standardized OECD 307 guidelines, varying SOM (1–10%) and pH (5.5–7.5) .
  • Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to track mineralization and bound residues via liquid scintillation counting .
  • Apply mixed-effects statistical models to isolate degradation drivers (e.g., lme4 package in R) .

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from its metabolites in plant tissue matrices?

Methodological Answer:

  • Column: UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 10 min).
  • MS/MS transitions:
  • This compound: m/z 333.1 → 198.1 (quantifier), 333.1 → 152.0 (qualifier).
  • Metabolites (e.g., desethyl derivative): m/z 305.1 → 170.1 .
    • Validate matrix effects via post-column infusion and standard addition calibration .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound efficacy trials against resistant weed biotypes?

Methodological Answer:

  • Fit non-linear regression models (e.g., log-logistic) to estimate ED₅₀ values. Use the drc package in R for robust parameter estimation .
  • Compare resistance ratios (RR = ED₅₀ resistant / ED₅₀ susceptible) with bootstrap confidence intervals (10,000 iterations) .
  • Account for spatial heterogeneity in field trials via randomized complete block designs with mixed-model ANOVA .

Q. How should researchers investigate the molecular basis of non-target plant tolerance to this compound?

Methodological Answer:

  • Transcriptomic profiling: RNA-seq of tolerant vs. susceptible species (e.g., Arabidopsis) under treatment. Focus on detoxification genes (e.g., cytochrome P450s, glutathione S-transferases) .
  • Enzyme inhibition assays: Test acetyl-CoA carboxylase (ACCase) sensitivity to this compound using purified plant extracts .
  • Structural modeling: Dock this compound into ACCase active sites (SWISS-MODEL, AutoDock Vina) to identify binding affinity differences .

Data Reporting and Reproducibility Guidelines

  • Instrumentation Precision : Report numerical data to one decimal beyond instrument precision (e.g., HPLC retention times as 4.32 ± 0.05 min) .
  • Statistical Significance : Use "significant" only with explicit p-values (e.g., p < 0.05, ANOVA with Tukey post-hoc) .
  • Data Sharing : Deposit raw LC-MS/MS spectra and synthesis protocols in FAIR-aligned repositories (e.g., Zenodo), citing DOIs in methods sections .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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